

7-Fluoroisatin molecular structure and IUPAC name

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Compound of Interest

Compound Name: 7-Fluoroisatin

Cat. No.: B1296980

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7-Fluoroisatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **7-Fluoroisatin**, a fluorinated derivative of isatin, highlighting its molecular structure, chemical properties, synthesis, and significant biological activities. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and IUPAC Name

7-Fluoroisatin is an aromatic heterocyclic compound featuring an indole core bicyclic system, with ketone groups at positions 2 and 3. A fluorine atom is substituted at the 7th position of the benzene ring.^[1] This substitution significantly influences the molecule's electronic properties and biological activity.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-fluoro-1H-indole-2,3-dione.^[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **7-Fluoroisatin** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **7-Fluoroisatin**

Property	Value	Reference
Molecular Formula	C ₈ H ₄ FNO ₂	[2]
Molecular Weight	165.12 g/mol	[2]
Appearance	Light yellow to brown crystalline powder	
Melting Point	192-196 °C	[2]
Density	1.477±0.06 g/cm ³ (Predicted)	
Solubility	Soluble in Dimethylformamide (DMF)	

Table 2: Spectroscopic and Identification Data of **7-Fluoroisatin**

Data Type	Value/Identifier	Reference
CAS Number	317-20-4	[2]
SMILES String	<chem>Fc1cccc2C(=O)C(=O)Nc12</chem>	[2]
InChI Key	HGBGVEOXPHGSOS-UHFFFAOYSA-N	[2]

Experimental Protocols: Synthesis of 7-Fluoroisatin

Several synthetic routes for **7-Fluoroisatin** have been reported. A common and effective method is the Sandmeyer isatin synthesis, which involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization in the presence of a strong acid.

Protocol: Synthesis of **7-Fluoroisatin** via Sandmeyer Reaction

Materials:

- 2-Fluoroaniline
- Chloral hydrate
- Hydroxylamine hydrochloride
- Sodium sulfate
- Concentrated sulfuric acid
- Water
- Ice

Procedure:

- In a suitable reaction vessel, dissolve chloral hydrate and anhydrous sodium sulfate in water with heating.
- To this solution, add hydroxylamine hydrochloride and 2-fluoroaniline.
- Heat the reaction mixture while stirring.
- After the reaction is complete, filter the mixture at an elevated temperature and wash the solid product with water. This yields the intermediate, N-(2-fluorophenyl)-2-isonitrosoacetanilide.
- In a separate flask, carefully add the dried intermediate portion-wise to concentrated sulfuric acid, maintaining the temperature below 65 °C.
- After the addition is complete, raise the temperature to 80 °C and stir for approximately 40 minutes.
- Quench the reaction by pouring the mixture into a beaker of crushed ice with vigorous stirring.
- Collect the precipitated solid by filtration and dry it to obtain **7-Fluoroisatin**.

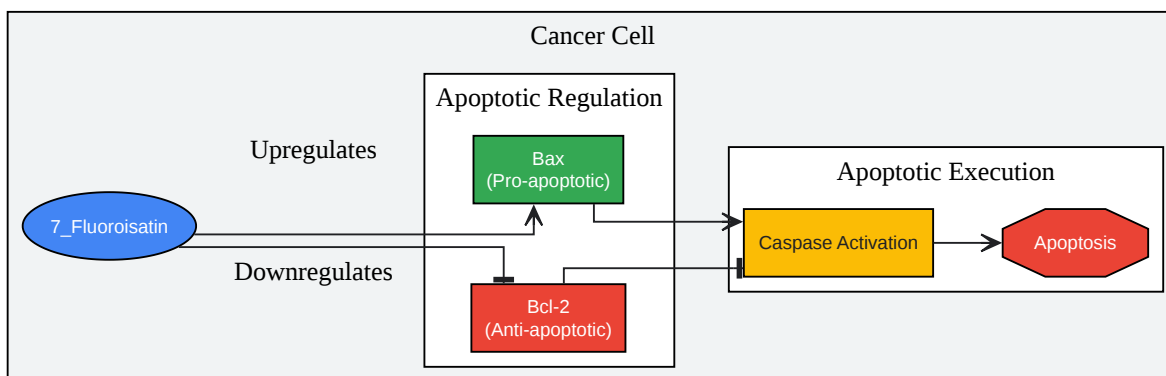
- The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether.

Biological Activity and Signaling Pathways

7-Fluoroisatin has garnered significant attention for its diverse biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][3] The fluorine substitution is known to enhance its therapeutic potential compared to the parent isatin molecule.

Anticancer Activity: Induction of Apoptosis

A primary mechanism of the anticancer effect of **7-Fluoroisatin** is the induction of apoptosis (programmed cell death) in cancer cells.[1][4] This process involves the modulation of key regulatory proteins in the apoptotic cascade. Specifically, **7-Fluoroisatin** has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are the executioner enzymes of apoptosis.[1]

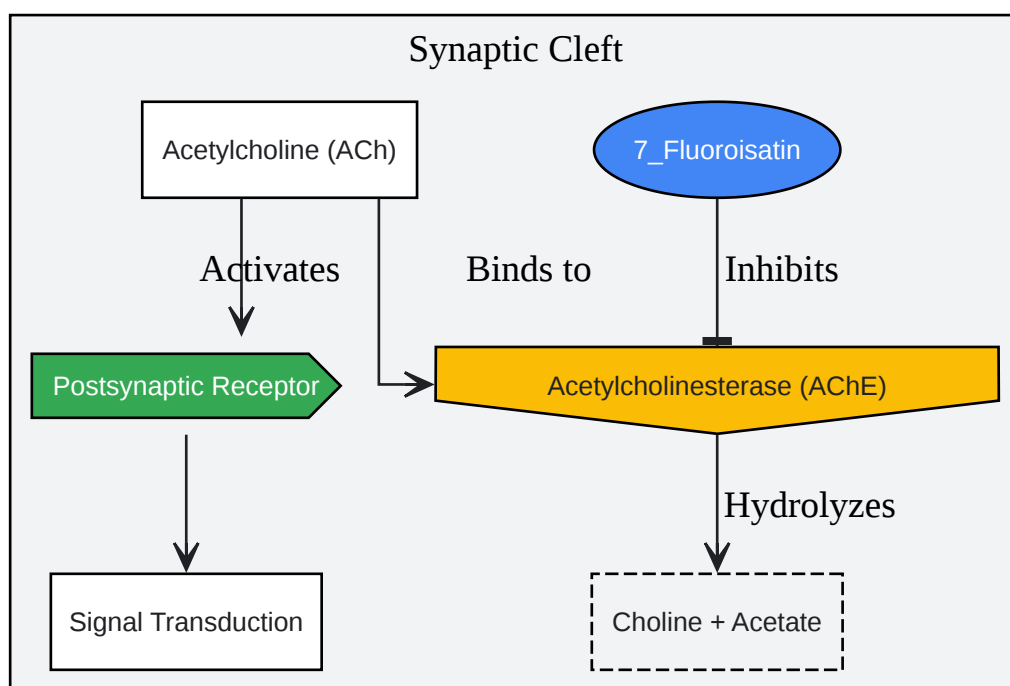


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Caption: Signaling pathway of **7-Fluoroisatin**-induced apoptosis in cancer cells.

Neuroprotective Activity: Acetylcholinesterase Inhibition

7-Fluoroisatin also exhibits neuroprotective properties, partly through its ability to inhibit acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, **7-Fluoroisatin** increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. The inhibition mechanism involves the binding of **7-Fluoroisatin** to the active site of the AChE enzyme, preventing the hydrolysis of acetylcholine.



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Caption: Mechanism of acetylcholinesterase (AChE) inhibition by **7-Fluoroisatin**.

Conclusion

7-Fluoroisatin is a versatile heterocyclic compound with a well-defined molecular structure and significant biological activities. Its potential as an anticancer and neuroprotective agent, underpinned by its ability to induce apoptosis and inhibit acetylcholinesterase, makes it a compelling molecule for further investigation and drug development. The synthetic protocols outlined provide a basis for its preparation, enabling further research into its therapeutic applications. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry.

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